(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Description

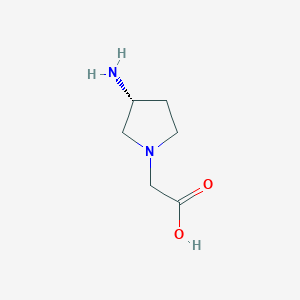

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-3-aminopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVERFTFADAXMTR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288527 | |

| Record name | (3R)-3-Amino-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-07-2 | |

| Record name | (3R)-3-Amino-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Introduction

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a chiral non-proteinogenic amino acid, has emerged as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the stereospecific presentation of a primary amine and an acetic acid moiety, provides a unique three-dimensional architecture for molecular recognition by biological targets. This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development. The inherent structural features of this compound, particularly the five-membered ring, are known to confer enhanced stability against hydrolytic and oxidative stress compared to open-chain analogues, a desirable trait for therapeutic candidates.[1]

Molecular and Physicochemical Properties

This compound, with the CAS Number 1187931-07-2, possesses the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol .[1] The molecule's structure, characterized by a pyrrolidine ring substituted at the 1-position with an acetic acid group and at the 3-position with an amino group in the (R)-configuration, is pivotal to its chemical behavior and biological activity.

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 1187931-07-2 | |

| Appearance | White to off-white solid | Inferred from typical small organic molecules of this class |

| Thermal Stability | Onset of endothermic decomposition at 212 °C | [1] |

| Aqueous Solubility | 44 g/L (at pH 2, 25 °C) | [1] |

Synthesis and Stereochemical Control

The synthesis of this compound with high enantiomeric purity is critical for its application in drug development, as the stereochemistry at the 3-position significantly influences molecular recognition and binding affinity at biological targets.[2] General synthetic strategies include cyclization reactions and asymmetric synthesis.[1]

A common conceptual approach involves the alkylation of a chiral 3-aminopyrrolidine precursor with a two-carbon unit containing a carboxylic acid or a precursor group.

Conceptual Synthetic Pathway

Sources

A Technical Guide to the Structural Elucidation of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Introduction

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid is a chiral amino acid derivative built upon a pyrrolidine scaffold.[1] As a bifunctional molecule, it serves as a valuable building block in medicinal chemistry and pharmaceutical development, particularly for synthesizing novel therapeutic agents targeting neurological conditions.[1][2][3] The precise three-dimensional arrangement of its atoms—specifically the absolute configuration at the C3 chiral center—is critical, as stereochemistry dictates molecular recognition and biological activity.[4][5]

This technical guide provides a comprehensive, field-proven strategy for the unambiguous structural elucidation of this compound. We will move beyond simple data reporting to explain the causality behind the selection of analytical techniques, demonstrating an integrated, self-validating workflow. This guide is intended for researchers, analytical scientists, and drug development professionals who require rigorous and definitive characterization of chiral small molecules.

Molecular Identity & Physicochemical Properties

Before delving into complex spectroscopic analysis, establishing the fundamental properties of the target molecule is paramount.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | (3R)-3-amino-1-pyrrolidineacetic acid | [1] |

| Key Functional Groups | Secondary Amine (ring), Tertiary Amine (ring), Primary Amine (substituent), Carboxylic Acid | |

| Chiral Center | C3 of the pyrrolidine ring |

An Integrated Strategy for Unambiguous Structure Determination

The complete structural elucidation of a chiral molecule requires a multi-faceted approach. No single technique can simultaneously and definitively confirm atomic connectivity, molecular weight, and absolute stereochemistry. Our strategy is therefore based on the synergistic application of mass spectrometry, nuclear magnetic resonance, and chiroptical spectroscopy.

The causality for this integrated workflow is as follows:

-

Mass Spectrometry (MS) provides the foundational confirmation of molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the primary tool for mapping the molecular skeleton, establishing the precise connectivity of all carbon and hydrogen atoms.

-

Chiroptical Spectroscopy , specifically Vibrational Circular Dichroism (VCD), provides the definitive, non-destructive determination of the absolute configuration in solution.

Part 1: Confirmation of Molecular Connectivity

Mass Spectrometry (MS)

The initial step is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically provides an abundant molecular ion with minimal fragmentation.[6]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid to facilitate protonation).

-

Instrumentation: Infuse the sample into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺.

-

Analysis: The measured mass of the [M+H]⁺ ion should be compared to the theoretical mass to confirm the elemental composition.

Expected Data:

| Ion | Theoretical m/z | Observed m/z | Interpretation |

| [C₆H₁₂N₂O₂ + H]⁺ | 145.0972 | Within 5 ppm | Confirms the elemental composition and molecular weight. |

Tandem MS (MS/MS) can provide further structural information by inducing fragmentation of the parent ion. Key fragmentations for pyrrolidine derivatives often involve the cleavage of the ring.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.[8] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as D₂O or MeOD. D₂O is often preferred for amino acids to allow for the exchange of labile N-H and O-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms.

-

¹³C{¹H} NMR: Provides information on the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds, crucial for connecting molecular fragments.

-

Predicted NMR Data Summary (in D₂O):

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |

| -CH₂- (acetic acid) | ~3.5-3.8 (s) | ~55-60 | C2, C5 (pyrrolidine) |

| C2-H₂ | ~3.2-3.6 (m) | ~50-55 | C5, -CH₂- (acetic acid) |

| C3-H | ~3.9-4.2 (m) | ~50-55 | C2, C4, C5 |

| C4-H₂ | ~2.0-2.4 (m) | ~30-35 | C3, C5 |

| C5-H₂ | ~3.1-3.5 (m) | ~50-55 | C2, -CH₂- (acetic acid) |

| -COOH | (not observed) | ~175-180 | -CH₂- (acetic acid) |

Note: Chemical shifts are predictive and may vary based on pH and solvent.

The most critical correlation to establish is the HMBC cross-peak between the protons of the acetic acid methylene group (-CH₂-) and the C2 and C5 carbons of the pyrrolidine ring. This unambiguously confirms that the acetic acid moiety is attached to the ring nitrogen.

Part 2: Determination of Absolute Stereochemistry

Confirming the "(R)" configuration is the final and most critical step. While X-ray crystallography is the definitive "gold standard," it requires a high-quality single crystal, which can be difficult to obtain.[9] Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining absolute configuration for molecules in solution.[4][10][11]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[10] Since enantiomers produce mirror-image VCD spectra, the absolute configuration can be determined by comparing the experimental spectrum to a spectrum calculated for a known enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).[4][11][12]

Experimental & Computational Protocol: VCD Analysis

-

Experimental Measurement:

-

Prepare a concentrated solution (~20-50 mg/mL) of the sample in a suitable IR-transparent solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire both the standard IR absorption spectrum and the VCD spectrum over the mid-IR range (e.g., 2000-900 cm⁻¹).

-

-

Computational Modeling (DFT):

-

Build the structure of the (R)-enantiomer in silico.

-

Perform a thorough conformational search using a suitable method (e.g., molecular mechanics).

-

For the lowest energy conformers, perform geometry optimization and frequency calculations at a reliable DFT level (e.g., B3LYP/6-31G* or higher).[13] This generates the predicted IR and VCD spectra.

-

-

Spectral Comparison & Assignment:

-

Compare the experimental VCD spectrum with the computationally predicted spectrum for the (R)-enantiomer.

-

Also, compare it to the mathematical inverse of the calculated spectrum, which represents the predicted spectrum for the (S)-enantiomer.

-

A strong correlation in the signs (+/-) and relative intensities of the major VCD bands between the experimental data and the calculated (R)-spectrum provides definitive confirmation of the R-absolute configuration.[11]

-

Orthogonal Confirmation: Chiral Derivatization NMR

As a self-validating measure, an orthogonal technique can be employed. Chiral NMR involves reacting the amine with a chiral derivatizing agent (CDA) to create a mixture of diastereomers.[14][15] These diastereomers have different physical properties and are distinguishable in the NMR spectrum, allowing for confirmation of enantiomeric purity and providing further evidence of chirality.[16][17]

Protocol: Derivatization with (S)-BINOL and 2-formylphenylboronic acid This protocol is adapted from a method for determining the enantiopurity of primary amines.[14][16]

-

Reaction: In an NMR tube, combine the sample of this compound, 1.0 equivalent of 2-formylphenylboronic acid, and 1.1 equivalents of enantiopure (S)-1,1'-bi-2-naphthol (S-BINOL) in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a ¹H NMR spectrum of the resulting mixture.

-

Analysis: The reaction forms diastereoisomeric iminoboronate esters. If the starting material is enantiopure (R), only one set of signals corresponding to the (R,S)-diastereomer will be observed. To validate the method, a racemic sample of the analyte should be derivatized, which would result in two distinct, well-resolved sets of signals for the (R,S) and (S,S) diastereomers, often for the imine proton.[14][16] The presence of a single set of signals for the sample confirms its high enantiomeric purity.

Integrated Data Analysis and Conclusion

-

HRMS confirms the elemental formula C₆H₁₂N₂O₂.

-

1D and 2D NMR data confirm the pyrrolidine ring structure substituted with a primary amine at C3 and an acetic acid group at the N1 position.

-

VCD spectroscopy , through the strong correlation between the experimental spectrum and the DFT-calculated spectrum for the R-enantiomer, definitively assigns the absolute configuration at the C3 chiral center.

-

Chiral NMR analysis orthogonally confirms the high enantiomeric purity of the sample.

This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides an authoritative and trustworthy structural assignment. By not only collecting data but also understanding the causality behind the analytical choices, researchers can have full confidence in the identity and stereochemical integrity of this important pharmaceutical building block.

References

-

Knutson, C., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. [Link]

-

MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs Official Website. [Link]

-

Gau, D., et al. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(5), 342-7. [Link]

-

Chiralabs. Circular Dichroism (CD) Applications- Stereochemical assignment. Chiralabs Website. [Link]

-

Peterson, R. L., & Tormet, A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

-

Kim, J., et al. (2014). Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. [Link]

-

Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia, The Free Encyclopedia. [Link]

-

Bogaerts, J., et al. (2009). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

-

Prasad, V., & Nafie, L. A. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. Journal of the American Chemical Society, 125(46), 13972-13973. [Link]

-

Nuñez, S., et al. (2018). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules, 23(1), 155. [Link]

-

ResearchGate. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate Publication. [Link]

-

Rode, J. E., & Frelek, J. (2017). Circular dichroism spectroscopy and DFT calculations in determining absolute configuration and E/Z isomers of conjugated oximes. Chirality, 29(11), 653–662. [Link]

-

Di Bari, L. (n.d.). Stereochemical analysis by circular dichroism spectroscopies. University of Pisa Presentation. [Link]

-

Zhang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4153-4159. [Link]

-

Zhang, S., et al. (2024). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. ACS Catalysis, 14(12), 8561–8569. [Link]

-

Stiba, K., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. [Link]

-

Courdova, A., et al. (2020). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters, 22(16), 6530–6534. [Link]

-

Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek Group plc. [Link]

-

NIST. (n.d.). Pyrrolidine, TMS derivative. NIST Chemistry WebBook. [Link]

-

Bakherad, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7233. [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1), 23-60. [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis Genome Center. [Link]

-

PubChem. (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

- European Patent Office. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

PubChem. (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

- Google Patents. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.

Sources

- 1. Buy this compound | 1187931-07-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid () for sale [vulcanchem.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 11. spectroscopyeurope.com [spectroscopyeurope.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound (Molecular Formula: C₆H₁₂N₂O₂, Molecular Weight: 144.17 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on established spectroscopic principles and data from analogous structures. It covers predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed experimental protocols for data acquisition and provides in-depth interpretations to facilitate the structural elucidation and characterization of this chiral amino acid derivative.

Introduction: Significance of this compound

This compound is a chiral non-proteinogenic amino acid derivative featuring a pyrrolidine ring, a structural motif prevalent in numerous biologically active molecules and pharmaceuticals[2][3]. The stereochemistry at the C3 position is crucial for its biological interactions, potentially influencing molecular recognition and binding affinity in various physiological systems[4]. This compound has been investigated for its potential as a neuromodulator, with possible applications in mood regulation and cognitive function, making it a valuable building block in pharmaceutical development[1].

Given its therapeutic potential, unambiguous structural confirmation through spectroscopic analysis is paramount. This guide provides the foundational spectroscopic data and methodologies required for its synthesis and characterization.

Molecular Structure

The structure of this compound consists of a five-membered pyrrolidine ring substituted at the 1-position with an acetic acid group and at the 3-position with an amino group in the (R)-configuration.

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with known data for similar structures, such as pyrrolidine and other amino acids[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are referenced to standard TMS (Tetramethylsilane).

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum in D₂O would exhibit complex multiplets for the pyrrolidine ring protons due to spin-spin coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2, H-5 (CH₂-N-CH₂) | 3.2 - 3.8 | m | 4H | Protons on carbons adjacent to the ring nitrogen. |

| H-3 (CH-NH₂) | 3.9 - 4.2 | m | 1H | Methine proton at the chiral center, deshielded by the amino group. |

| H-4 (CH₂-CH-NH₂) | 1.9 - 2.4 | m | 2H | Diastereotopic protons on the carbon adjacent to the chiral center. |

| H-6 (N-CH₂-COOH) | 4.1 - 4.3 | s | 2H | Methylene protons of the acetic acid group. |

¹³C NMR (Carbon NMR)

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2, C-5 (CH₂-N-CH₂) | 45 - 55 | Carbons adjacent to the ring nitrogen. |

| C-3 (CH-NH₂) | 50 - 60 | Carbon bearing the amino group. |

| C-4 (CH₂-CH-NH₂) | 30 - 40 | Methylene carbon in the pyrrolidine ring. |

| C-6 (N-CH₂-COOH) | 55 - 65 | Methylene carbon of the acetic acid group. |

| C-7 (COOH) | 170 - 180 | Carboxylic acid carbonyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3500 | N-H Stretch | Primary Amine (NH₂) | Medium, Broad |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid (COOH) | Strong, Very Broad |

| 2850 - 2960 | C-H Stretch | Alkane (CH₂) | Medium-Strong |

| ~1710 | C=O Stretch | Carboxylic Acid (COOH) | Strong |

| 1580 - 1650 | N-H Bend | Primary Amine (NH₂) | Medium |

| 1000 - 1200 | C-N Stretch | Amine | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Molecular Ion (M+H)⁺ : Expected at m/z 145.0977.

-

Key Fragmentation Pathways : The fragmentation of amino acids is well-studied and typically involves losses of small neutral molecules like water, ammonia, and formic acid[7][8].

| Predicted m/z | Proposed Fragment | Loss from Precursor |

| 145.0977 | [M+H]⁺ | - |

| 127.0871 | [M+H - NH₃]⁺ | Loss of ammonia |

| 99.0918 | [M+H - HCOOH]⁺ | Loss of formic acid |

| 82.0711 | [C₅H₈N]⁺ | Loss of HCOOH and NH₃ |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=9];M_H [label="[M+H]⁺\nm/z = 145.0977"]; frag1 [label="[M+H - NH₃]⁺\nm/z = 127.0871"]; frag2 [label="[M+H - HCOOH]⁺\nm/z = 99.0918"]; frag3 [label="[C₅H₈N]⁺\nm/z = 82.0711"];

M_H -> frag1 [label="- NH₃"]; M_H -> frag2 [label="- HCOOH"]; frag2 -> frag3 [label="- NH₃"]; }

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

Caption: General workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O). The use of D₂O is crucial to avoid a large, interfering solvent peak from water in the ¹H NMR spectrum.

-

Add a small amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary[9].

-

-

Data Processing :

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the chemical shifts to the internal standard (DSS at 0.0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum and identify the peak positions in the ¹³C spectrum.

-

IR Spectroscopy

Detailed Steps:

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of the solid sample with spectroscopic grade Potassium Bromide (KBr) powder (approx. 100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet. The transparency is key to allowing the IR beam to pass through.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer[9].

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry

Detailed Steps:

-

Sample Preparation :

-

Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid helps in the protonation of the analyte for positive ion mode ESI.

-

-

Data Acquisition (ESI-MS) :

-

Infuse the sample solution into the electrospray ionization source of a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument) at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis :

-

Select the protonated molecular ion ([M+H]⁺, m/z 145.1) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell[10].

-

Acquire the product ion spectrum to observe the fragment ions, which provides structural confirmation[7][11].

-

Conclusion

The spectroscopic data presented in this guide, although predictive, are grounded in fundamental principles and data from structurally related compounds. These data and protocols provide a robust framework for the empirical characterization of this compound. Accurate spectroscopic analysis is an indispensable step in quality control, ensuring the identity, purity, and stereochemical integrity of this important chiral building block for further research and development.

References

- ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid - Vulcanchem. (URL: )

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv

- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with - SciSpace. (URL: )

- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissoci

- What Is Fragmentation Analysis in Mass Spectrometry? - Mtoz Biolabs. (URL: )

- Amino acids - Medizinische Fakultät Münster. (URL: )

-

Far-infrared spectra of amino acids | Request PDF - ResearchGate. (URL: [Link])

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate. (URL: [Link])

-

Structure of naturally occurring and synthetic 2-pyrrolidone derivatives. - ResearchGate. (URL: [Link])

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (URL: [Link])

-

IR Absorption Table. (URL: [Link])

-

New pyrrolidine and pyrroline derivatives of fullerenes: From the synthesis to the use in light-converting systems - ResearchGate. (URL: [Link])

-

NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed. (URL: [Link])

-

IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (URL: [Link])

-

Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

-

Pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) - Human Metabolome Database. (URL: [Link])

Sources

- 1. Buy this compound | 1187931-07-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid () for sale [vulcanchem.com]

- 5. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. scispace.com [scispace.com]

- 8. Amino acids [medizin.uni-muenster.de]

- 9. benchchem.com [benchchem.com]

- 10. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(3-Amino-pyrrolidin-1-yl)-acetic Acid: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational rigidity and its role as a versatile scaffold in the design of novel therapeutics.[1][2] This guide focuses on a particularly promising derivative, (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a chiral amino acid analog. While direct biological data on this specific molecule is limited, its structural motif is a key component in a variety of potent and selective modulators of critical biological targets. This document will explore the known biological activities and mechanisms of action of compounds derived from this core structure, providing a comprehensive overview of its potential in pharmaceutical development.[3][4]

Physicochemical Properties and Synthetic Overview

This compound, with the molecular formula C₆H₁₂N₂O₂, is a chiral compound featuring a five-membered pyrrolidine ring.[3] The presence of both a primary amine and a carboxylic acid group imparts it with zwitterionic properties, influencing its solubility and potential for salt formation.[3] The stereochemistry at the 3-position of the pyrrolidine ring is crucial, as it often dictates the binding affinity and selectivity of its derivatives for their biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | [3] |

| Molecular Weight | ~144.17 g/mol | [3] |

| Chirality | (R)-configuration at the 3-position | Inferred from name |

| Key Functional Groups | Primary amine, Secondary amine (ring), Carboxylic acid | Chemical Structure |

The synthesis of derivatives based on this scaffold typically involves multi-step processes. General strategies include cyclization reactions and the use of chiral catalysts to ensure the desired stereochemistry.[3] The amino and carboxylic acid moieties provide convenient handles for further chemical modifications, allowing for the exploration of a wide chemical space to optimize pharmacological properties.[5]

Biological Activities and Mechanisms of Action

The this compound scaffold has been successfully incorporated into molecules targeting a range of biological pathways, demonstrating its versatility. The primary areas of activity for its derivatives include dipeptidyl peptidase IV (DPP-IV) inhibition, serotonin and norepinephrine reuptake inhibition, and C-C chemokine receptor 2 (CCR2) antagonism.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Mechanism of Action: DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[6] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control. This makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes.[7][8]

Role of the Pyrrolidine Scaffold: The pyrrolidine ring in DPP-IV inhibitors often serves as a proline mimetic, interacting with the S1 subsite of the enzyme's active site.[9] The (R)-amino group can form key interactions with specific residues in the active site, contributing to the potency and selectivity of the inhibitor. Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the pyrrolidine ring can significantly impact inhibitory activity.[6][10]

Signaling Pathway of DPP-IV Inhibition

Caption: Mechanism of serotonin-norepinephrine reuptake inhibitors.

C-C Chemokine Receptor 2 (CCR2) Antagonism

Mechanism of Action: CCR2 is a chemokine receptor that is primarily expressed on monocytes and macrophages. [11]Its ligand, monocyte chemoattractant protein-1 (MCP-1), plays a crucial role in recruiting these immune cells to sites of inflammation. [11][12]Antagonism of CCR2 can therefore be a therapeutic strategy for inflammatory and autoimmune diseases such as rheumatoid arthritis and atherosclerosis. [13] Role of the Pyrrolidine Scaffold: The (R)-3-aminopyrrolidine scaffold has been a key structural element in the development of potent and selective CCR2 antagonists. [11][14]Structure-activity relationship studies have demonstrated that the (R)-stereochemistry is often preferred for high-affinity binding to the receptor. [12]Modifications at the amino and acetic acid positions of the scaffold allow for the optimization of potency and pharmacokinetic properties. [14]

Experimental Protocols

The evaluation of compounds derived from the this compound scaffold requires a suite of in vitro and in vivo assays tailored to the specific biological target.

DPP-IV Inhibition Assay

This in vitro assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV.

Workflow for DPP-IV Inhibition Assay

Caption: Workflow for a typical in vitro DPP-IV inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of recombinant human DPP-IV enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Assay Plate Setup: In a 96-well plate, add the test compound dilutions, positive control (known DPP-IV inhibitor), and negative control (vehicle).

-

Enzyme Addition: Add the DPP-IV enzyme solution to all wells except for the blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader. The cleavage of the substrate by DPP-IV releases a fluorescent product.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the negative control and fit the data to a dose-response curve to calculate the IC₅₀ value.

Neurotransmitter Reuptake Assay

This cell-based or synaptosomal assay measures the inhibition of serotonin and norepinephrine uptake.

Methodology:

-

Preparation of Synaptosomes or Cells: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET) or use cell lines stably expressing the human transporters (hSERT, hNET).

-

Assay Setup: Aliquot the synaptosomes or cells into tubes or a microplate.

-

Compound Incubation: Add various concentrations of the test compound and incubate.

-

Radioligand Addition: Add a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE).

-

Uptake Reaction: Incubate at 37°C for a defined period to allow for transporter-mediated uptake.

-

Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

CCR2 Receptor Binding Assay

This assay determines the affinity of a compound for the CCR2 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR2 receptor.

-

Assay Setup: In a microplate, combine the cell membranes, a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-MCP-1), and various concentrations of the test compound in a binding buffer.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity on the filters using a suitable detector.

-

Data Analysis: Calculate the percent displacement of the radioligand by the test compound and determine the IC₅₀ or Ki value from a competition binding curve.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the design of potent and selective modulators of diverse biological targets. Its derivatives have shown significant promise as DPP-IV inhibitors for type 2 diabetes, dual serotonin-norepinephrine reuptake inhibitors for CNS disorders, and CCR2 antagonists for inflammatory conditions. The inherent chirality and the presence of readily modifiable functional groups provide a rich platform for further optimization and drug development. A thorough understanding of the structure-activity relationships and the application of robust in vitro and in vivo assays are critical for harnessing the full therapeutic potential of this remarkable chemical scaffold.

References

-

Biftu, T., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Bioorganic & Medicinal Chemistry Letters, 17(7), 1991-1995. [Link]

-

Chaudhary, P., & Sharma, A. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 14(9), 895. [Link]

-

Verma, S. K., Sharma, S. K., & Thareja, S. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Letters in Drug Design & Discovery, 12(4), 284-291. [Link]

-

Ye, N., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

-

Al-Masoudi, N. A., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA Text, 4(1), 1-8. [Link]

-

Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6143-6147. [Link]

-

Cheung, H., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 826-829. [Link]

-

Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. [Link]

-

Cherukupalli, S., et al. (2011). 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models. Journal of Pharmacy Research, 4(10), 3536-3541. [Link]

-

Moree, W. J., et al. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 1869-1873. [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]

-

Cherukupalli, S., et al. (2011). 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models. Indian Journal of Pharmaceutical Sciences, 73(5), 499-507. [Link]

-

Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]

-

Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6539. [Link]

-

Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 555-563. [Link]

-

Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 555-563. [Link]

-

Carter, P. H., et al. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 2-6. [Link]

-

ResearchGate. (2022). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Buy this compound | 1187931-07-2 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. oatext.com [oatext.com]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sci-Hub. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models / Journal of Pharmacy And Bioallied Sciences, 2012 [sci-hub.box]

- 13. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a valuable chiral building block for synthetic and medicinal chemistry. We will dissect its stereocontrolled synthesis, explore its physicochemical properties, and demonstrate its strategic application in the design of contemporary therapeutics through a compelling case study of a closely related, marketed drug. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chiral intermediates for the creation of novel molecular entities.

Introduction: The Value Proposition of Constrained Chiral Scaffolds

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms is paramount to achieving desired biological activity and a favorable safety profile. Chiral building blocks—enantiomerically pure molecular fragments—are the foundational components that enable the efficient and predictable construction of complex therapeutic agents.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, puckered conformation allows for a 3D exploration of pharmacophore space that is often inaccessible to flat, aromatic systems, leading to enhanced binding affinity and selectivity for biological targets.

This compound (Molecular Formula: C₆H₁₂N₂O₂, Mol. Weight: 144.17 g/mol ) is a bifunctional chiral building block of significant interest.[3] It combines the conformational rigidity of the (R)-3-aminopyrrolidine core with the versatile synthetic handle of an N-acetic acid side chain. This unique combination offers chemists a pre-defined stereocenter and two distinct points for chemical modification—the primary amine and the carboxylic acid—facilitating its incorporation into a wide range of molecular architectures, from peptide mimics to complex heterocyclic systems. Its utility is particularly noted in the development of agents targeting neurological conditions and as a potential neuromodulator.[3]

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on establishing and maintaining the critical stereocenter at the C3 position of the pyrrolidine ring. A common and robust strategy begins with a readily available chiral precursor, (S)-3-hydroxypyrrolidine, and proceeds through a stereospecific Sₙ2 inversion.

The overall synthetic pathway can be logically divided into three main stages:

-

Preparation of the Chiral Intermediate : Protection of the pyrrolidine nitrogen and activation of the hydroxyl group of the starting material.

-

Stereochemical Inversion : Displacement of the activated hydroxyl group with an azide or protected amino group to set the desired (R)-configuration.

-

Final Functionalization and Deprotection : N-alkylation to introduce the acetic acid moiety and removal of protecting groups to yield the final product.

Detailed Synthetic Protocol

The following protocol is a synthesized methodology based on established procedures for creating chiral 3-aminopyrrolidine derivatives, as detailed in the patent literature, followed by a standard N-alkylation.[4][5]

Stage 1: Preparation of Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

This initial stage involves protecting the pyrrolidine nitrogen to prevent side reactions and activating the hydroxyl group to facilitate nucleophilic substitution.

-

Step 1a: N-Protection. (S)-3-hydroxypyrrolidine hydrochloride is reacted with benzyl chloroformate in the presence of a base (e.g., NaOH) to yield benzyl (S)-3-hydroxypyrrolidine-1-carboxylate. The benzyloxycarbonyl (Cbz) group is a robust protecting group, stable to the conditions of the subsequent mesylation step.

-

Step 1b: Hydroxyl Activation. The resulting Cbz-protected alcohol is then treated with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base like triethylamine (TEA). This reaction converts the poorly leaving hydroxyl group into a highly effective mesylate leaving group, setting the stage for the key inversion step.

Stage 2: Stereochemical Inversion to Benzyl (R)-3-aminopyrrolidine-1-carboxylate

This is the critical stereochemistry-defining step. The activated mesylate undergoes an Sₙ2 reaction, which proceeds with a complete inversion of configuration at the chiral center.

-

Step 2a: Nucleophilic Displacement. The mesylate intermediate is subjected to reaction with a nitrogen nucleophile. A common industrial method involves using ammonia under high pressure and temperature in an autoclave.[4] This directly introduces the amino group, inverting the stereocenter from (S) to the desired (R) configuration. An alternative, often used in laboratory settings, is the use of sodium azide followed by reduction. The reaction with ammonia directly yields the Cbz-protected (R)-3-aminopyrrolidine.

Stage 3: N-Alkylation and Deprotection

The final stage involves introducing the acetic acid side chain and liberating the primary amine and the pyrrolidine nitrogen.

-

Step 3a: N-Alkylation. The secondary amine of the Cbz-protected (R)-3-aminopyrrolidine is selectively alkylated. To achieve this, the primary amine must first be protected, for instance with a Boc group. The resulting bis-protected intermediate is then reacted with an ethyl bromoacetate in the presence of a non-nucleophilic base such as sodium hydride or potassium carbonate to introduce the acetic acid ester moiety onto the pyrrolidine nitrogen.

-

Step 3b: Deprotection. The ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., LiOH). Subsequently, all protecting groups (Cbz and Boc) are removed. A standard method for Cbz group removal is catalytic hydrogenation (e.g., H₂, Pd/C), which is typically clean and high-yielding. Boc groups are readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl).

Causality and Experimental Considerations

-

Choice of Protecting Group: The Cbz group is chosen for the initial protection as it is stable to mesylation and can be removed under neutral conditions (hydrogenolysis), which is orthogonal to the acid-labile Boc group used later. This orthogonality is key to selective deprotection strategies.

-

Stereochemical Control: The Sₙ2 displacement of the mesylate is the cornerstone of this synthesis. It is a highly reliable and predictable reaction that ensures the inversion of stereochemistry, providing the desired (R)-enantiomer with high optical purity (enantiomeric excess often >96%).[4] The use of a chiral pool starting material, (S)-3-hydroxypyrrolidine, obviates the need for a challenging chiral resolution or asymmetric synthesis step later on.

-

N-Alkylation Conditions: The alkylation of the pyrrolidine nitrogen is typically performed with an alkyl halide (bromo- or chloroacetate) or an equivalent. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions. The reaction must be carefully monitored to avoid dialkylation, although the steric hindrance and electronic nature of the bis-protected intermediate generally favor mono-alkylation at the more nucleophilic pyrrolidine nitrogen.

Application in Drug Development: A Case Study of Trelagliptin

While direct examples of marketed drugs containing the this compound scaffold are not prevalent in publicly accessible literature, the strategic importance of closely related chiral amines is powerfully illustrated by the successful DPP-4 inhibitor, Trelagliptin . Trelagliptin, a once-weekly treatment for type 2 diabetes, incorporates the analogous six-membered ring building block, (R)-3-aminopiperidine .[2][6] The synthesis and mechanism of action of Trelagliptin provide a compelling, field-proven blueprint for how these chiral amines function as critical pharmacophores.

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[7] Inhibitors of DPP-4 prolong the action of these hormones, leading to better glycemic control. A key feature of many DPP-4 inhibitors is a primary amino group that forms a crucial salt bridge interaction with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme's active site. The chiral piperidine or pyrrolidine ring serves to correctly orient this primary amine for optimal binding.

Synthesis of Trelagliptin

The synthesis of Trelagliptin highlights the industrial application of a chiral amine building block in a convergent synthesis strategy. An efficient, reported process is outlined below.[6]

// Reactants "Intermediate4" [label="2-((6-Chloro-3-methyl-2,4-dioxo-3,4-\ndihydropyrimidin-1(2H)-yl)methyl)-\n4-fluorobenzonitrile", shape=record, fillcolor="#FBBC05"]; "Aminopiperidine" [label="(R)-3-Aminopiperidine\n(Chiral Building Block)", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Sodium Bicarbonate\n(Base)", shape=record, fillcolor="#E8F0FE"]; "Solvent" [label="Isopropanol\n(Solvent)", shape=record, fillcolor="#E6F4EA"];

// Reaction "Reaction" [label="Nucleophilic Aromatic Substitution (SₙAr)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product "Trelagliptin" [label="Trelagliptin (Free Base)", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections "Intermediate4" -> "Reaction"; "Aminopiperidine" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Trelagliptin"; } enddot Caption: Final key step in the synthesis of Trelagliptin.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 2-({6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (Intermediate 4, 1.0 eq) in isopropanol, (R)-3-aminopiperidine dihydrochloride (1.1 eq) and sodium bicarbonate (3.7 eq) are added at room temperature.[6]

-

Reaction Execution: The reaction mixture is heated to 65 °C and stirred for approximately 22 hours. The progress is monitored by HPLC. The sodium bicarbonate acts as a base to neutralize the HCl salt of the amine and the HCl generated during the reaction.

-

Work-up and Isolation: Upon completion, the solid inorganic salts are removed by filtration. The filtrate is concentrated to dryness. The resulting residue is dissolved in a suitable organic solvent like dichloromethane and washed with water to remove any remaining salts and water-soluble impurities.

-

Purification: The organic layer is concentrated, and the crude Trelagliptin free base is typically purified by recrystallization to achieve high purity (>99%).[6]

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Yield | Purity (HPLC) | Reference |

| Final Coupling | SₙAr | (R)-3-aminopiperidine·2HCl, NaHCO₃ | Isopropanol | ~85% | >99% | [6] |

| Overall Process | Multi-step synthesis | Various | CH₂Cl₂, THF, i-PrOH | 61% from starting material 2 | 99.93% (as succinate salt) | [6] |

The Pharmacophore: Why Chirality Matters

The (R)-configuration of the aminopiperidine in Trelagliptin is non-negotiable for its biological activity. The piperidine ring acts as a rigid scaffold that positions the C3-amino group in the precise spatial orientation required for optimal interaction with the S2 subsite of the DPP-4 enzyme. The (S)-enantiomer would place the amino group in a completely different vector, leading to a dramatic loss of binding affinity and inhibitory potency. This underscores the fundamental principle of chirality in drug design: enantiomers can have vastly different pharmacological and toxicological profiles. The use of a pre-synthesized, enantiopure building block like (R)-3-aminopiperidine—or by extension, this compound—is therefore not just a matter of convenience, but a critical element of quality control and therapeutic efficacy.

Conclusion and Future Outlook

This compound stands as a potent and versatile chiral building block, offering a strategic entry point into complex molecular designs. Its stereocontrolled synthesis, anchored by a reliable Sₙ2 inversion, provides a dependable route to an enantiomerically pure intermediate. The principles guiding its use are vividly demonstrated by the successful application of its close analogue, (R)-3-aminopiperidine, in the marketed antidiabetic drug Trelagliptin. This case study confirms that the precise, stereochemically defined presentation of a primary amine on a constrained cyclic scaffold is a powerful and field-proven strategy for designing potent and selective enzyme inhibitors.

For researchers and drug development professionals, the investment in synthesizing or procuring high-quality chiral building blocks like this compound is a direct investment in the efficiency and success of the drug discovery pipeline. It streamlines synthesis, simplifies purification, and ensures the stereochemical integrity of the final drug candidate, ultimately accelerating the path to novel and effective therapeutics.

References

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.

- Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.

-

Zhang, T., et al. (2017). Synthesis of Trelagliptin Succinate. Organic Process Research & Development, 21(4), 636-641. [Link]

- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- Enamine. (n.d.). Chiral Building Blocks Selection.

-

Hickey, M. B., et al. (2007). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

- Smolecule. (2023). This compound.

- Chem-Impex. (n.d.). (3-Amino-pyrrolidin-1-yl)acetic acid.

-

Patel, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

- VulcanChem. (n.d.). ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid.

- F. Hoffmann-La Roche AG. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent EP 1138672A1.

- Basilea Pharmaceutica AG. (2005). Process for the manufacture of 3-amino-pyrrolidine derivatives. US Patent US6872836B2.

-

Shah, S., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Medical Sciences. [Link]

- F. Hoffmann-La Roche AG. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jmnc.samipubco.com [jmnc.samipubco.com]

- 3. Buy this compound | 1187931-07-2 [smolecule.com]

- 4. globethesis.com [globethesis.com]

- 5. ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid () for sale [vulcanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Synthesis of Enantiomerically Pure (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid: A Strategic Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid is a chiral scaffold of significant interest in medicinal chemistry, primarily for its role as a building block in the development of novel therapeutics targeting neurological disorders.[1] Its rigid pyrrolidine core, combined with strategically positioned amino and acetic acid functionalities, provides a unique three-dimensional structure for molecular recognition. The stereochemistry at the C3 position is often critical for biological activity, making enantiomerically pure synthesis a paramount objective for pharmaceutical development.[2] This technical guide provides a comprehensive overview of robust and scalable strategies for the asymmetric synthesis of the (R)-enantiomer, focusing on the rationale behind methodological choices, detailed experimental protocols, and rigorous analytical validation.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged motif in medicinal chemistry, ranking as one of the most common nitrogen heterocycles in FDA-approved pharmaceuticals.[3] Its prevalence stems from its ability to serve as a conformationally restricted mimic of linear amine structures, improving binding affinity and metabolic stability. When substituted with multiple functional groups, as in the title compound, the pyrrolidine core presents significant synthetic challenges, particularly in controlling stereochemistry.[4]

The asymmetric synthesis of substituted pyrrolidines can be broadly approached through two primary strategies: modification of a pre-existing chiral scaffold (chiral pool synthesis) or the creation of the chiral center during the ring's formation or functionalization (asymmetric catalysis). This guide will focus on a highly practical and field-proven approach that combines the chiral pool concept with a key stereoinvertive step to reliably access the desired (R)-enantiomer.

Core Synthetic Strategy: From Chiral Pool to Target Molecule

The most reliable and scalable syntheses often begin with readily available, enantiopure starting materials. This "chiral pool" approach leverages the stereochemistry endowed by nature to bypass the need for complex asymmetric induction steps or costly chiral resolutions.[5][6][7] For the synthesis of this compound, a logical and efficient pathway begins with a precursor possessing the opposite (S)-stereochemistry at the C3 position, which is then inverted to the desired (R)-configuration via a nucleophilic substitution reaction.

Caption: High-level workflow for the asymmetric synthesis.

This strategy hinges on three core phases:

-

Preparation of a Chiral Precursor : Starting with an inexpensive chiral pool material like (S)-3-hydroxypyrrolidine, the pyrrolidine nitrogen is protected, and the C3 hydroxyl group is converted into a good leaving group.

-

Stereochemical Inversion : A bimolecular nucleophilic substitution (SN2) reaction is performed at the C3 position. This reaction proceeds with a complete inversion of stereochemistry (Walden inversion), transforming the (S)-precursor into the desired (R)-configured intermediate.

-

Final Assembly : The N1-pyrrolidine nitrogen is alkylated with an acetic acid synthon, followed by removal of all protecting groups to yield the final product.

Experimental Protocols and Mechanistic Insights

Synthesis of the Key Intermediate: tert-Butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate

The cornerstone of this synthesis is the efficient and stereospecific conversion of an (S)-hydroxy precursor to an (R)-amino intermediate. The following protocol details a common route starting from (S)-3-hydroxypyrrolidine.

Protocol 1: Synthesis of Benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate

-

N-Protection (Benzyloxylcarbonyl) : To a solution of (S)-3-hydroxypyrrolidine hydrochloride (1.0 equiv.) and potassium carbonate (2.5 equiv.) in methanol, add benzyl chloroformate (1.1 equiv.) dropwise at 0-5 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.[8] The Cbz (or Boc) group is chosen not only for its protective function but also to prevent unwanted side reactions and increase the solubility of intermediates in organic solvents.

-

Work-up : Concentrate the mixture under reduced pressure, dilute with water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate, which can be used without further purification.[8]

-

Hydroxyl Activation (Mesylation) : Dissolve the crude alcohol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous ethyl acetate at 0-5 °C under an argon atmosphere. Add methanesulfonyl (mesyl) chloride (1.2 equiv.) dropwise.[8] The mesylate group is an excellent leaving group, facilitating the subsequent SN2 displacement. The reaction is monitored by TLC until completion.

-

Purification : After aqueous work-up, the crude mesylate is purified by silica gel chromatography to yield the pure activated precursor.

Caption: The key stereoinvertive SN2 reaction step.

Protocol 2: Stereoinvertive Amination

-

SN2 Displacement : The purified mesylate (1.0 equiv.) is dissolved in a suitable solvent (e.g., THF) and transferred to a high-pressure autoclave. The vessel is cooled, and liquid ammonia is introduced.[9] The reaction is heated to 100-150 °C. The high pressure and temperature are necessary to overcome the activation energy for the substitution.[9]

-

Causality : The nucleophilic ammonia attacks the carbon atom bearing the mesylate group from the opposite face (backside attack), leading to a concerted displacement of the leaving group and inversion of the stereocenter. This single, well-defined mechanistic step is the source of the high enantiomeric purity of the product.

-

Work-up and Characterization : After cooling, the autoclave is vented, and the reaction mixture is concentrated. The resulting crude benzyl (R)-3-amino-pyrrolidine-1-carboxylate is purified. The enantiomeric excess (ee) should be >97%.[8]

Final Assembly: N-Alkylation and Deprotection

With the chiral core secured, the final steps involve attaching the acetic acid sidechain to the ring nitrogen.

Protocol 3: Synthesis of this compound

-

Selective N-Alkylation : The (R)-3-amino-pyrrolidine intermediate (1.0 equiv.) is dissolved in an anhydrous polar aprotic solvent like DMF. A suitable base, such as potassium carbonate or cesium carbonate (2.0 equiv.), is added.[10][11] To this suspension, an alkylating agent like ethyl bromoacetate (1.1 equiv.) is added dropwise.

-

Rationale : The pyrrolidine nitrogen (N1) is a secondary amine and is significantly more nucleophilic than the protected C3 primary amine, ensuring chemoselective alkylation at the desired position. The reaction is typically heated to 60-80 °C to ensure a reasonable reaction rate.[10]

-

Hydrolysis and Deprotection : The crude product from the previous step is subjected to hydrolysis and deprotection. A single step using a strong acid like concentrated HCl can often achieve both ester hydrolysis and removal of the Cbz/Boc protecting group. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be used for Cbz group removal, followed by basic hydrolysis of the ester.

-

Final Purification : The final product, this compound, is typically isolated as a dihydrochloride salt after acidic work-up and can be purified by recrystallization or ion-exchange chromatography.

| Parameter | Route A: Stereoinvertive SN2 | Route B: Asymmetric Cycloaddition |

| Starting Material | (S)-3-Hydroxypyrrolidine | Trimethylenemethane (TMM), Imines |

| Key Advantage | High reliability, uses cheap chiral pool | Novelty, direct access to core |

| Key Challenge | Handling of high-pressure reactions | Ligand synthesis, reaction optimization |

| Typical Overall Yield | 40-60% | Variable, often 50-80% for cycloaddition |

| Typical ee% | >97%[8] | >90%[12] |

| Table 1: Comparison of representative synthetic strategies. |

Analytical Validation: Ensuring Enantiomeric Purity

The trustworthiness of any asymmetric synthesis rests on the rigorous confirmation of its enantiomeric purity. While chiral HPLC is a gold standard, NMR spectroscopy with a chiral solvating agent (CSA) offers a rapid and powerful alternative for determining enantiomeric excess (ee).[13][14]

Protocol 4: Determination of Enantiomeric Purity by ¹H NMR

-

Sample Preparation : In an NMR tube, dissolve a small amount of the final amine product (or a key chiral intermediate) and one equivalent of a chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol, BINOL) in a deuterated solvent like CDCl₃.[15][16]

-

Mechanism of Action : The chiral solvating agent forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine. These diastereomeric complexes have slightly different magnetic environments, causing specific proton signals for each enantiomer to appear at different chemical shifts (i.e., they become diastereotopic).[16]

-

Data Acquisition : Record a high-resolution ¹H NMR spectrum.

-

Analysis : Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. The ratio of the integrals of these two signals directly corresponds to the ratio of the enantiomers in the sample, allowing for precise calculation of the enantiomeric excess. This method is fast, requires no derivatization, and provides an unambiguous result.[14][15]

Conclusion and Outlook

The synthesis of enantiomerically pure this compound is most reliably achieved through a chiral pool strategy that employs a key stereoinvertive SN2 reaction. This approach, starting from readily available (S)-3-hydroxypyrrolidine, offers high stereochemical fidelity, scalability, and operational simplicity compared to developing a de novo asymmetric catalytic system. The protocols outlined in this guide provide a validated framework for producing this valuable building block with the high degree of purity required for pharmaceutical research and development. Future efforts may focus on replacing high-pressure ammonolysis with alternative nitrogen sources or developing catalytic methods for the direct N-alkylation step to further enhance the efficiency and greenness of the synthesis.

References

- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Vertex AI Search.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC, NIH.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermedi

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Buy this compound | 1187931-07-2. Smolecule.

- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC, NIH.

- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.

- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. chem.libretexts.org.

- Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4.

- Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.

- Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PubMed.

- ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid. Vulcanchem.

- 3-Aminopyrrolidines from ??-Aminoacids: Total Synthesis of (+)

- 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine.

- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.

- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.

- Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide. Benchchem.

- Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N

- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N

- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

- Application Notes and Protocols for N-Alkyl

Sources

- 1. Buy this compound | 1187931-07-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]